molecular formula C9H9N3O2S B14354222 Acetic acid, [[(phenylamino)thioxomethyl]hydrazono]- CAS No. 90349-27-2

Acetic acid, [[(phenylamino)thioxomethyl]hydrazono]-

Cat. No.: B14354222
CAS No.: 90349-27-2
M. Wt: 223.25 g/mol
InChI Key: OOYVPSQEAJXWKY-UHFFFAOYSA-N
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Description

Acetic acid, [[(phenylamino)thioxomethyl]hydrazono]- is a complex organic compound characterized by the presence of a phenylamino group, a thioxomethyl group, and a hydrazono group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [[(phenylamino)thioxomethyl]hydrazono]- typically involves the reaction of phenylhydrazine with thiosemicarbazide in the presence of acetic acid. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product. The process can be summarized as follows:

    Reaction of Phenylhydrazine with Thiosemicarbazide: This step involves the nucleophilic attack of phenylhydrazine on thiosemicarbazide, leading to the formation of an intermediate compound.

    Cyclization and Formation of the Final Product: The intermediate undergoes cyclization in the presence of acetic acid, resulting in the formation of acetic acid, [[(phenylamino)thioxomethyl]hydrazono]-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [[(phenylamino)thioxomethyl]hydrazono]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino or thioxomethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, amines; often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.

Scientific Research Applications

Acetic acid, [[(phenylamino)thioxomethyl]hydrazono]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and thiosemicarbazones.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of acetic acid, [[(phenylamino)thioxomethyl]hydrazono]- involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which may inhibit the activity of certain enzymes. Additionally, its hydrazono group can participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage in pathogens.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic Acid: Similar in structure but lacks the thioxomethyl and hydrazono groups.

    Thiosemicarbazide: Contains the thioxomethyl group but lacks the phenylamino and acetic acid components.

    Hydrazones: Compounds with a similar hydrazono group but different substituents.

Uniqueness

Acetic acid, [[(phenylamino)thioxomethyl]hydrazono]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

90349-27-2

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

2-(phenylcarbamothioylhydrazinylidene)acetic acid

InChI

InChI=1S/C9H9N3O2S/c13-8(14)6-10-12-9(15)11-7-4-2-1-3-5-7/h1-6H,(H,13,14)(H2,11,12,15)

InChI Key

OOYVPSQEAJXWKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC(=O)O

Origin of Product

United States

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